(S)-1-(2-Bromophenyl)Ethanol

Chiral purity Optical rotation Enantiomer differentiation

(S)-1-(2-Bromophenyl)ethanol (CAS 114446-55-8), also known as (S)-(−)-2-bromo-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g·mol⁻¹. It exists as a white to light-yellow crystalline solid at ambient temperature with a melting point of 56–61 °C and boiling point of 128 °C at 15 mmHg.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 114446-55-8
Cat. No. B054512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Bromophenyl)Ethanol
CAS114446-55-8
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Br)O
InChIInChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
InChIKeyDZLZSFZSPIUINR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2-Bromophenyl)ethanol CAS 114446-55-8: Chiral ortho-Bromo Alcohol Baseline for Asymmetric Synthesis Procurement


(S)-1-(2-Bromophenyl)ethanol (CAS 114446-55-8), also known as (S)-(−)-2-bromo-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g·mol⁻¹. It exists as a white to light-yellow crystalline solid at ambient temperature with a melting point of 56–61 °C and boiling point of 128 °C at 15 mmHg . The compound possesses a single stereogenic center at the benzylic carbon bearing the hydroxyl group, and the ortho-bromine substituent on the aromatic ring confers distinctive reactivity in cross-coupling and nucleophilic displacement chemistries. Commercially, it is supplied at ≥98% purity by both GC and HPLC methods, with a certified specific rotation of [α]D −54° (c = 1, CHCl₃) that serves as the primary identity and enantiopurity quality-control parameter [1].

Why (S)-1-(2-Bromophenyl)ethanol Cannot Be Replaced by Other Chiral Benzyl Alcohols: Procurement Risks


Simple replacement of (S)-1-(2-bromophenyl)ethanol with the (R)-enantiomer, a regioisomeric bromo alcohol, or a halo-substituted analog (e.g., chloro or fluoro) introduces three quantifiable failure modes. First, the stereochemical configuration dictates the absolute direction of asymmetric induction in downstream chiral ligand and catalyst syntheses; the (S)-enantiomer exhibits [α]D −54° whereas the (R)-enantiomer rotates +54° under identical conditions, and substituting one for the other inverts the stereochemical outcome of any asymmetric transformation . Second, the ortho-bromine substituent is essential for subsequent cross-coupling reactivity (e.g., Suzuki–Miyaura, Buchwald–Hartwig) because the bromine atom serves as the leaving group; the corresponding 2-chloro analog has a markedly different oxidative addition rate with palladium catalysts (C–Br bond dissociation energy ~84 kcal·mol⁻¹ vs. C–Cl ~95 kcal·mol⁻¹), altering reaction kinetics and yields . Third, regioisomeric bromo alcohols (meta or para) yield different optical rotation values (e.g., para-bromo analog: [α]D +39°) and different steric/electronic environments at the reactive site, which affects both the enantioselectivity of catalytic processes and the physicochemical properties of the final products [1].

(S)-1-(2-Bromophenyl)ethanol Quantitative Differentiation Evidence: Comparator-Based Selection Data


Optical Rotation Enantiomeric Identity: (S)- vs. (R)-1-(2-Bromophenyl)ethanol

The (S)-enantiomer of 1-(2-bromophenyl)ethanol exhibits a specific rotation of [α]³⁰/D −54° (c = 1, CHCl₃) as reported by Sigma-Aldrich [1] and a range of −53.0° to −59.0° (C=1, CHCl₃) as certified by TCI . In contrast, the (R)-enantiomer (CAS 76116-20-6) displays [α]²²/D +54° (c = 1, CHCl₃) under equivalent conditions . The absolute difference of ≥108° in specific rotation between enantiomers provides an unambiguous, instrumentally accessible identity confirmation that prevents procurement mix-ups between the two forms.

Chiral purity Optical rotation Enantiomer differentiation

Biocatalytic Enantioselective Reduction: (S)- vs. (R)-1-(2-Bromophenyl)ethanol from 2-Bromoacetophenone

Enzymatic reduction of 2-bromoacetophenone using a carrot (Daucus carota) or celeriac (Apium graveolens var. rapaceum) system produced (S)-(−)-1-(2-bromophenyl)ethanol with 100% enantiomeric excess (ee), albeit at modest yields of 8% and 27% respectively [1]. In a separate study using whole bacterial cells isolated from environmental samples, the same (S)-alcohol was obtained with ≥99% ee [2]. By comparison, the same biocatalytic systems applied to 3-methoxyacetophenone gave (S)-(−)-1-(3-methoxyphenyl)ethanol in quantitative yield and 98–100% ee, and reduction of 4-methoxyacetophenone afforded the (S)-alcohol with similarly high ee but at disappointingly low yields in some systems [1]. This demonstrates that the 2-bromo substituent exerts a strong electronic effect that accelerates reduction relative to methoxy analogs while still achieving exceptional enantioselectivity.

Bioreduction Enantioselective synthesis Alcohol dehydrogenase

Chiral Boronic Acid Derivatization Reagent: (S)-1-(2-Bromophenyl)ethanol vs. Non-Brominated Analogs

(S)-1-(2-Bromophenyl)ethanol is a documented precursor for the synthesis of chiral boronic acids that function as ¹H-NMR derivatizing agents for determining the enantiomeric purity of diols [1]. The ortho-bromine atom is critical: it enables subsequent Suzuki–Miyaura coupling to install the boronic acid functionality directly at the aryl position, a transformation that is not accessible with non-halogenated analogs such as 1-phenylethanol. Unsubstituted (R)-1-phenylethanol (specific rotation [α]²²/D +44.0°, c = 5%) lacks the halogen handle entirely, precluding its direct conversion to arylboronic acid derivatives [2]. The 4-bromo regioisomer (optical rotation [α]²⁰/D +39°, c = 1, CHCl₃) places the boronic acid at the para position after coupling, which alters the chiral recognition environment and the resulting NMR chemical shift dispersion relative to the ortho-substituted derivative [3].

Chiral derivatization Boronic acid synthesis Enantiomeric purity determination

Chiral Phosphite/Phosphonite Ligand Synthesis: Diastereomer-Dependent Enantioselectivity

Starting from commercially available (S)-1-(2-bromophenyl)ethanol, four diastereomeric phosphite/phosphonite ligands incorporating a BINOL moiety at each phosphorus center were prepared by Reetz and co-workers [1]. These ligands were tested in three mechanistically distinct catalytic asymmetric reactions: Cu-catalyzed conjugate addition of diethylzinc to cyclohexenone, Pd-catalyzed allylic substitution, and Rh-catalyzed hydrogenation. Critically, the four diastereomers exhibited very different catalytic activity and enantioselectivity profiles as a function of the particular diastereomer, demonstrating that the (S)-configured starting alcohol is essential for generating the full matrix of diastereomeric ligands needed to optimize enantioselectivity [1]. The corresponding (R)-alcohol would yield the enantiomeric ligand series, producing opposite asymmetric induction and precluding direct comparison of catalyst performance.

Asymmetric catalysis Chiral ligands Phosphite/phosphonite

Chiral Tellurium Derivative Synthesis: (S)-1-(2-Bromophenyl)ethanol as a Unique Entry Point

Andrade et al. (2005) demonstrated that (S)-(−)-1-(2-bromophenyl)ethanol, obtained via bacterial bioreduction of 2-bromoacetophenone with ≥99% ee, was successfully employed in the preparation of chiral tellurium derivatives [1]. The ortho-bromo substituent is critical for this application because it provides a synthetic handle for subsequent transformations—potentially via halogen–metal exchange or cross-coupling—to install the tellurium moiety at the ortho position while retaining the stereochemical integrity of the benzylic alcohol center. The parallel kinetic resolution thesis by Coulbeck (2009) further describes methodologies for synthesizing a range of optically pure secondary alcohols from the commercially available (S)-enantiomer of 1-(2-bromophenyl)ethanol, confirming its established role as a chiral pool starting material for diverse organometallic and heteroatom derivatives [2].

Chiral tellurium Organometallic synthesis Bioreduction

(S)-1-(2-Bromophenyl)ethanol Procurement-Relevant Application Scenarios Supported by Quantitative Evidence


Synthesis of Chiral Boronic Acid ¹H-NMR Derivatizing Agents for Diol Enantiopurity Analysis

Procurement of (S)-1-(2-bromophenyl)ethanol (≥98% purity, [α]D −54°) is justified when the intended use is the synthesis of ortho-chiral arylboronic acids via Suzuki–Miyaura coupling of the bromine handle [1]. These boronic acids serve as ¹H-NMR derivatization reagents that form diastereomeric boronate esters with chiral diols, enabling accurate determination of enantiomeric excess. The ortho-bromo substituent is indispensable for this application; non-halogenated 1-phenylethanol cannot undergo the requisite cross-coupling, and the para-bromo isomer ([α]²⁰/D +39°) positions the boronic acid differently, altering the diastereomeric shift dispersion critical for NMR quantitation [2]. Users should verify the specific rotation certificate and HPLC purity (≥98%) upon receipt to ensure the correct enantiomer has been supplied.

Preparation of Diastereomeric Phosphite/Phosphonite Ligand Libraries for Asymmetric Catalysis Screening

For catalyst development groups synthesizing chiral phosphite/phosphonite ligands, (S)-1-(2-bromophenyl)ethanol is the required starting material to generate the complete library of four diastereomeric BINOL-containing phosphorus ligands [3]. The four diastereomers, derived from a single enantiopure alcohol precursor, exhibit distinct and tunable enantioselectivity profiles in Cu-catalyzed conjugate addition, Pd-catalyzed allylic substitution, and Rh-catalyzed hydrogenation. Procuring the (R)-enantiomer ([α]D +54°) would yield the enantiomeric ligand series and invert the sense of asymmetric induction, while non-brominated alcohols lack the necessary aryl halide for phosphite/phosphonite installation. The commercial availability of the (S)-alcohol in multi-gram quantities at 98% purity supports parallel ligand synthesis campaigns.

Biocatalytic Route Scouting and Chiral Alcohol Process Development

When developing enzymatic or whole-cell bioreduction processes for chiral alcohol production, (S)-1-(2-bromophenyl)ethanol serves as an authentic reference standard. It has been produced with 100% ee using plant-organ biocatalysts (carrot/celeriac) and with ≥99% ee using bacterial strains [4][5]. The documented ee values provide benchmarks against which new biocatalytic protocols can be validated. Additionally, because the ortho-bromo substituent accelerates ketone reduction relative to methoxy-substituted substrates while achieving equivalent enantioselectivity [4], procuring the (S)-alcohol as a chiral HPLC or GC reference standard enables accurate calibration of analytical methods used to monitor bioreduction progress and product ee.

Chiral Tellurium and Organometallic Derivative Synthesis

Research groups working on chiral organotellurium compounds or related heavy-atom chiral derivatives should procure (S)-1-(2-bromophenyl)ethanol as a validated entry point. The compound has been explicitly employed in the synthesis of chiral tellurium derivatives following bioreduction to ≥99% ee, and its utility as a chiral pool starting material for diverse optically pure secondary alcohols has been confirmed in parallel kinetic resolution methodology development [5][6]. The combination of high enantiopurity, the ortho-bromo synthetic handle for further functionalization, and documented conversion to tellurium-containing products makes this compound a lower-risk procurement choice compared to untested analogs.

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